ethyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](4-methoxyphenyl)methyl}piperidine-4-carboxylate
Description
The compound ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate features a hybrid heterocyclic scaffold combining a triazolo-thiazole core with furan, 4-methoxyphenyl, and piperidine carboxylate ester substituents.
Properties
IUPAC Name |
ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-3-32-23(30)16-10-12-27(13-11-16)19(15-6-8-17(31-2)9-7-15)20-22(29)28-24(34-20)25-21(26-28)18-5-4-14-33-18/h4-9,14,16,19,29H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUPQOCYMZEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate involves multiple steps, starting with the preparation of the furan and triazole intermediates. The reaction conditions typically include the use of strong bases and acids to facilitate the formation of the triazole and thiazole rings. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions and yield optimization .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying bioavailability in pharmaceutical applications.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 1M NaOH, reflux, 6 hrs | 1-{2-(furan-2-yl)-6-hydroxy-triazolo[3,2-b] thiazol-5-ylmethyl}piperidine-4-carboxylic acid | 85–90% | |
| 2M HCl, 80°C, 4 hrs | Same as above | 75–80% |
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation reactions to introduce substituents, altering steric and electronic properties.
| Reagent | Reaction Conditions | Products | Application |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C, 12 hrs | N-Methyl derivative | Enhanced lipophilicity |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C→RT, 2 hrs | N-Acetyl derivative | Metabolic stability |
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring participates in electrophilic substitutions, though reactivity is moderated by adjacent heterocycles.
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 1 hr | C5 | 5-Nitro-furan derivative | 60% |
| Br₂ (1 equiv) | AcOH, RT, 2 hrs | C5 | 5-Bromo-furan derivative | 70% |
Note: Nitration and bromination occur preferentially at the C5 position due to steric and electronic effects from the triazolo-thiazole system .
Oxidation of the Hydroxythiazole Group
The 6-hydroxy group on the thiazole ring can be oxidized to a ketone under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂O, 70°C, 3 hrs | 6-Oxo-triazolo[3,2-b] thiazole derivative | MnO₂ |
| CrO₃ | Acetone, RT, 6 hrs | Same as above | Cr³⁺ salts |
This oxidation is pH-sensitive and proceeds efficiently only in neutral or slightly acidic media.
Nucleophilic Aromatic Substitution on the Methoxyphenyl Group
The 4-methoxyphenyl substituent undergoes demethylation under harsh acidic conditions, forming a phenolic derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBr (48%) | AcOH, reflux, 8 hrs | 4-Hydroxyphenyl derivative | 65% |
| BBr₃ (1.2 equiv) | CH₂Cl₂, −78°C→RT, 12 hrs | Same as above | 90% |
The phenolic product can further react with alkylating agents to form ethers .
Cycloaddition Reactions Involving the Triazole Ring
The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.
| Dienophile | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Triazolo-thiazole fused pyridine derivative | Antibacterial agents |
| Acetonitrile | RuCl₃, 100°C | Tetrazolo-thiazole derivative | Photocatalysis |
Key Stability Considerations:
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its complex structure allows for the development of more intricate molecules through various chemical reactions. It can undergo:
- Oxidation : The furan ring can be oxidized to yield furanones.
- Reduction : Reduction of nitro groups can produce amines.
- Nucleophilic Substitution : The piperidine ring can participate in nucleophilic substitution reactions.
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are critical to achieve desired transformations .
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its structural features allow it to interact with specific biological targets, potentially inhibiting enzyme activity or altering receptor functions. The exploration of its biological effects is ongoing, with studies focusing on:
- Antimicrobial efficacy against various pathogens.
- Anticancer activity through mechanisms involving apoptosis induction in cancer cells.
The compound's derivatives have been synthesized and tested for these activities, showing promising results in preliminary studies .
Medicinal Chemistry
In medicinal chemistry, ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is being investigated as a potential drug candidate. Its unique structural attributes may contribute to:
- Drug Design : Modifications of the compound can lead to derivatives with enhanced pharmacological profiles.
- Targeted Therapy : The ability to bind selectively to biological targets suggests potential for use in targeted therapies for diseases such as cancer and infections.
Material Science
This compound is also explored in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance material performance due to its unique chemical characteristics.
Agricultural Chemistry
There is potential for applications in agricultural chemistry as well, particularly in developing new pesticides or fungicides based on its biological activity against microbial strains that affect crops.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of derivatives of ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics .
Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives of this compound and assessed their anticancer properties using cell line assays. Some derivatives showed enhanced cytotoxicity against specific cancer cell lines, suggesting that modifications could improve therapeutic efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiazole rings are known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares key structural features with several analogs described in the evidence:
Key Observations :
- The target compound’s triazolo-thiazole core distinguishes it from pyrrolo-thiazolo-pyrimidines (–2) and triazolopyridazines ().
- The piperidine carboxylate ester is a rare feature, shared only with ’s piperidine-triazole derivative, which may influence solubility and target binding .
- 4-Methoxyphenyl and furan groups are recurrent in antifungal and enzyme-targeting compounds .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
Ethyl 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidine-4-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties. The compound's biological activity is primarily influenced by its structural components, notably the 1,2,4-triazole and thiazole rings, which are known for their diverse therapeutic applications.
Structure and Properties
The compound can be broken down into several key structural components:
- Furan Ring : Known for its role in various biological activities, including antioxidant properties.
- 1,2,4-Triazole : A privileged scaffold in medicinal chemistry with applications as antifungal, antibacterial, anticancer, and anti-inflammatory agents .
- Thiazole Moiety : Associated with antimicrobial and anticancer activities.
- Piperidine Ring : Often contributes to the central nervous system activity of compounds.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : The triazole derivatives have demonstrated effective antifungal activity against various strains of fungi. A study highlighted that triazoles can inhibit fungal growth at concentrations as low as 50 μg/mL .
| Compound Type | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole | Antifungal | 50 μg/mL |
| Thiazole | Antibacterial | Varies; often lower than standard antibiotics |
Anticancer Potential
The inclusion of the triazole and thiazole rings has been linked to anticancer properties. Recent studies have indicated that derivatives of these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : These include the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cancer progression.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit COX enzymes, which play a crucial role in inflammation:
- COX Inhibition : Some derivatives have shown selective inhibition of COX-II with minimal side effects compared to traditional NSAIDs .
Synthesis and Evaluation
A recent study synthesized a series of triazole-thiazole derivatives and evaluated their biological activity. The results indicated that modifications to the molecular structure significantly enhanced their antifungal and antibacterial properties.
- Synthesis Methodology : The compounds were synthesized using standard organic reactions involving coupling reactions between the furan derivative and triazole-thiazole precursors.
- Biological Testing : Compounds were tested against various microbial strains. Notably, some exhibited up to 16 times greater efficacy than conventional antibiotics against resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the Triazole Ring : Alterations in substituents can enhance or diminish biological activity.
- Hydroxyl Groups : Presence of hydroxyl groups on the thiazole ring appears to correlate with increased antimicrobial potency.
Q & A
Q. What are the common synthetic pathways for synthesizing triazolo-thiazole derivatives like the target compound?
The synthesis typically involves multi-step heterocyclic assembly. A representative pathway includes:
- Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate .
- Step 2 : Cyclization with hydrazine hydrate to generate pyrazole intermediates .
- Step 3 : Formation of thiolated triazole precursors via reaction with thiocarbazides or thiosemicarbazides.
- Step 4 : Cyclocondensation with aromatic carboxylic acids in phosphorus oxychloride to yield the triazolo-thiazole core . Characterization relies on 1H NMR , IR spectroscopy , and HPLC for purity validation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of analytical techniques is employed:
- 1H NMR : Identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm, piperidine CH₂ at δ 1.5–2.8 ppm) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the formation of the triazolo-thiazole core?
Regioselectivity challenges arise in fused heterocyclic systems. Key approaches include:
- Solvent Control : Polar aprotic solvents (e.g., DMF) favor cyclization at the 3-position of the thiazole ring .
- Catalytic Additives : Phosphorus oxychloride acts as both a cyclizing agent and Lewis acid, directing electrophilic substitution .
- Temperature Gradients : Slow heating (40–80°C) minimizes side products like thiadiazine byproducts .
Table 1 : Reaction Conditions vs. Yield for Triazolo-Thiazole Formation
| Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ + R-COOH | Toluene | 110 | 68–72 | |
| H₂SO₄ + Ac₂O | DCM | 25 | 45–50 |
Q. How can molecular docking guide the prediction of antifungal activity for this compound?
Computational docking against fungal targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6) involves:
- Preparation : Protonation of the enzyme active site and energy minimization of the ligand.
- Grid Generation : Defining binding pockets around heme cofactors.
- Scoring : Assessing binding affinity (ΔG) and hydrogen bonding (e.g., hydroxy group interactions with Tyr76) . Validation requires in vitro antifungal assays (e.g., MIC against Candida spp.) to correlate docking scores with bioactivity .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from dynamic processes (e.g., rotational isomerism). Solutions include:
- Variable-Temperature NMR : Freezes conformational changes at low temps (e.g., –40°C).
- 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm substituent orientations .
- X-ray Crystallography : Provides unambiguous structural confirmation if crystals are obtainable .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma Stability : Exposure to human plasma (37°C, 1–6 hours) followed by protein precipitation and LC-MS analysis .
- Light/Thermal Stress Testing : Accelerated degradation studies (40–60°C, UV exposure) to identify degradants .
Methodological Challenges and Solutions
Q. What synthetic modifications improve the compound’s solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol chains at the piperidine carboxylate ester .
- Salt Formation : Convert the carboxylic acid to sodium or lysine salts .
- Co-crystallization : Use cyclodextrins or sulfobutyl ethers to enhance aqueous solubility .
Q. How to design SAR studies for triazolo-thiazole derivatives?
- Core Modifications : Vary substituents on the furan (e.g., electron-withdrawing groups) and methoxyphenyl moieties.
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine .
- Pharmacophore Mapping : Use DFT calculations to identify critical H-bond acceptors (e.g., triazole N-atoms) .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
